4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

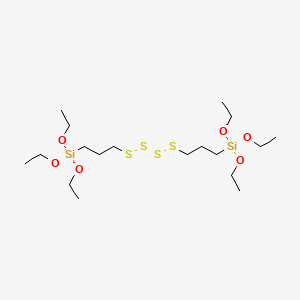

This compound represents a complex organosilicon compound with a highly systematic molecular architecture. The compound possesses the molecular formula C₁₈H₄₂O₆S₄Si₂ and exhibits a molecular weight of 538.94 grams per mole. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's intricate structural organization, with the systematic name indicating the presence of eighteen carbon atoms arranged in a specific octadecane backbone framework. The nomenclature specifically identifies the positions of heteroatoms within this framework: oxygen atoms at positions 3 and 16 (dioxa), four sulfur atoms at positions 8, 9, 10, and 11 (tetrathia), and silicon atoms at positions 4 and 15 (disilane).

The structural characterization reveals a symmetrical bifunctional molecule where two triethoxysilyl propyl groups are connected through a tetrasulfide bridge. The Chemical Abstracts Service registry number 40372-72-3 provides unique identification for this compound in chemical databases worldwide. The simplified molecular-input line-entry system representation shows the connectivity as CCOSi(OCC)OCC, clearly demonstrating the central tetrasulfide linkage flanked by propyl chains terminated with triethoxysilyl groups. The International Chemical Identifier key VTHOKNTVYKTUPI-UHFFFAOYSA-N provides additional structural verification and database cross-referencing capabilities.

Alternative nomenclature systems recognize this compound as bis[3-(triethoxysilyl)propyl]tetrasulfide, which emphasizes the bifunctional nature and tetrasulfide connectivity. The systematic name 3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane with 4,4,15,15-tetraethoxy substitution pattern provides complete structural information for chemical identification purposes. The European Inventory of Existing Commercial Chemical Substances number 254-896-5 confirms the compound's regulatory status and commercial availability within European markets.

Historical Development in Organosilicon Chemistry

The development of this compound represents a significant milestone in the evolution of bifunctional organosilicon chemistry. The compound emerged from the broader research efforts in silane coupling agent technology, which began in earnest during the mid-twentieth century as industrial applications demanded improved interfacial bonding between organic and inorganic materials. The earliest studies of silane coupling agents were pioneered by Union Carbide Corporation in the United States, establishing the fundamental principles that would later guide the development of more sophisticated polysulfidic variants.

The conceptual foundation for polysulfidic organosilanes arose from the recognition that traditional silane coupling agents, while effective for certain applications, required enhanced functionality to address specific industrial challenges. Research efforts focused on developing molecules that could simultaneously provide both coupling functionality through hydrolyzable silyl groups and crosslinking capability through sulfur-based chemistry. The tetrasulfide bridge design represented a significant advance over earlier disulfide and trisulfide variants, offering improved thermal stability and enhanced crosslinking efficiency.

The synthetic methodology for producing this compound was first documented through patent literature describing the reaction of 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide under controlled conditions. This synthetic approach demonstrated the feasibility of constructing stable tetrasulfide bridges between organosilicon termini, establishing the chemical foundation for subsequent commercial development. The creation date of 2005-08-08 in major chemical databases indicates the relatively recent addition of this compound to standardized chemical registries, reflecting its emergence as an important industrial chemical.

Historical research developments have demonstrated that the tetrasulfide functionality provides superior performance characteristics compared to shorter sulfur chain analogs. The four sulfur atoms positioned centrally within the molecular structure enable participation in complex crosslinking reactions while maintaining stability under typical processing conditions. This historical progression from simple silane coupling agents to sophisticated polysulfidic variants illustrates the continuous evolution of organosilicon chemistry toward increasingly specialized molecular designs.

Key Physicochemical Properties

The physicochemical properties of this compound reflect its complex molecular structure and bifunctional nature. The compound exhibits a density of 1.08 grams per milliliter at 20 degrees Celsius, indicating a relatively dense liquid structure attributed to the presence of multiple sulfur atoms and silicon centers. The refractive index of 1.49 at 20 degrees Celsius provides important optical characterization data for quality control and identification purposes.

The thermal properties of this compound demonstrate significant stability under normal handling conditions. The flash point occurs at 91 degrees Celsius using closed cup methodology, indicating moderate thermal stability and requiring appropriate handling precautions during processing. The boiling point characteristics show decomposition above 250 degrees Celsius rather than simple vaporization, reflecting the complex molecular structure and potential for thermal degradation at elevated temperatures. The pour point of approximately negative 80 degrees Celsius demonstrates excellent low-temperature fluidity characteristics.

Solubility characteristics demonstrate selective dissolution behavior based on solvent polarity and chemical compatibility. The compound shows excellent solubility in primary alcohols, ketones, benzene, toluene, chlorinated hydrocarbons, acetonitrile, dimethylformamide, and dimethylsulfoxide. Conversely, the compound remains immiscible with water, reflecting the hydrophobic nature of the organosilicon framework despite the presence of hydrolyzable ethoxy groups. This solubility profile enables effective processing in organic solvent systems while preventing premature hydrolysis in aqueous environments.

The hydrolytic sensitivity rating of 7 indicates that the compound reacts slowly with moisture and water, allowing for controlled hydrolysis reactions under appropriate conditions. The volatile components content typically measures less than 4.0 percent, ensuring stability during storage and processing operations. The average chain length measurement of 3.75 ± 0.15 sulfur atoms confirms the tetrasulfide bridge structure while accounting for the presence of minor amounts of trisulfide and pentasulfide species in commercial preparations. The total sulfur content of 22.7 ± 0.8 percent provides quantitative confirmation of the polysulfidic functionality essential for crosslinking applications.

Properties

IUPAC Name |

triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHOKNTVYKTUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O6S4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

252335-34-5 | |

| Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252335-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029362 | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid | |

| Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

40372-72-3 | |

| Record name | Bis[3-(triethoxysilyl)propyl] tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40372-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4,15,15-TETRAETHOXY-3,16-DIOXA-8,9,10,11-TETRATHIA-4,15-DISILAOCTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J98V193ZRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary targets of TESPTS are silica particles and organic polymers . It is used as a crosslinking agent and reinforcing filler in the manufacturing of rubber.

Mode of Action

TESPTS is a bifunctional molecule, containing two kinds of reactive functional groups. The tetrasulfide group is a polysulfide, consisting of a chain of sulfur atoms. These S-S bonds are susceptible to reduction (to thiols), attachment to metals (e.g., for protection against corrosion), and vulcanization. The triethoxysilyl groups are susceptible to hydrolysis, resulting in cross-linking via sol-gel condensation.

Biochemical Pathways

In the usual application of TESPTS, the hydrolyzed siloxy groups attach to silica particles, and the polysulfide groups link to the organic polymer. This process results in the formation of a crosslinked network, enhancing the mechanical properties of the material.

Pharmacokinetics

It’s important to note that tespts is a liquid at room temperature with a density of 108 g/mL at 20 °C.

Result of Action

The result of TESPTS’s action is the formation of a crosslinked network within the material, which enhances its mechanical properties. TESPTS also provides corrosion protection to metallic substrates.

Action Environment

The action of TESPTS can be influenced by environmental factors. For instance, the hydrolysis of the triethoxysilyl groups can be affected by the presence of water. Additionally, the temperature can impact the rate of the crosslinking reaction.

Biological Activity

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, commonly referred to as Tetraethoxy Tetrathia Disiloxane (CAS Number: 40372-72-3), is a complex organosilicon compound with significant biological activity. This article delves into its biological properties, applications in various fields, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C18H42O6S4Si2 |

| Molecular Weight | 538.941 g/mol |

| InChI Key | VTHOKNTVYKTUPI-UHFFFAOYSA-N |

| LogP | 5.45 |

Structural Characteristics

The compound features a unique structure characterized by multiple ethoxy groups and a tetrathia framework that contributes to its reactivity and biological interactions. Its achiral nature and absence of defined stereocenters make it a versatile compound for various applications.

Research indicates that this compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The presence of sulfur atoms in its structure enhances its ability to form disulfide bonds with thiol-containing biomolecules, potentially influencing cellular signaling pathways and metabolic processes.

Toxicological Profile

Safety data sheets indicate that the compound can cause skin and eye irritation upon contact. It is classified as a combustible liquid under OSHA guidelines and should be handled with care in laboratory settings . Long-term exposure effects are not well-documented; however, it is not listed as a carcinogen by major health organizations .

Case Studies

- Cellular Interaction Studies : In vitro studies have demonstrated that Tetraethoxy Tetrathia Disiloxane can influence cell viability and proliferation in various human cell lines. Notably, its effects on fibroblast cells suggest potential applications in wound healing and tissue regeneration.

- Antioxidant Properties : A study highlighted the compound's ability to scavenge free radicals, indicating potential antioxidant properties that could be harnessed for therapeutic applications in oxidative stress-related conditions.

- Drug Delivery Systems : Research has explored the use of this compound as a carrier for drug delivery due to its ability to enhance solubility and bioavailability of poorly soluble drugs.

Industrial Uses

This compound is utilized in various industrial applications including:

- Sealants and Adhesives : Its chemical stability and bonding properties make it suitable for use in high-performance sealants.

- Coatings : The compound's hydrophobic characteristics enhance the durability of coatings applied to surfaces exposed to harsh environments.

Analytical Chemistry

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC) techniques. Specific methods have been developed for its separation and quantification in complex mixtures . This capability is critical for both quality control in manufacturing processes and research applications.

Scientific Research Applications

Basic Information

- Chemical Formula : C18H42O6S4Si2

- Molecular Weight : 538.14 g/mol

- CAS Number : 40372-72-3

- IUPAC Name : Triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane

Structural Features

The compound contains:

- Silicon atoms : Contributing to its silane characteristics.

- Sulfur atoms : Imparting unique reactivity and interaction properties.

- Ethoxy groups : Enhancing solubility and compatibility with organic solvents.

Material Science

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is used in the modification of surfaces and materials to enhance their properties. Its ability to form siloxane bonds makes it suitable for:

- Coatings : Providing hydrophobicity and chemical resistance.

- Adhesives : Improving adhesion properties in composite materials.

Chromatography

This compound has been effectively utilized in chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : It can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separation and isolation of impurities .

| Chromatographic Method | Mobile Phase Components | Application |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile, Water | Isolation of impurities |

| Mass Spectrometry | Formic Acid | Compatibility for analysis |

Environmental Science

The compound's reactivity makes it valuable in environmental applications:

- Adsorption Studies : It has been tested for its ability to adsorb contaminants such as arsenic from aqueous solutions. The functional groups allow for enhanced interaction with pollutants .

Silica Modification

Research has demonstrated its effectiveness in modifying silica surfaces:

- Reactivity Characterization : Studies using solid-state NMR have shown how this compound reacts with silica derived from sepiolite under acidic conditions . This modification can enhance the silica's properties for various industrial applications.

Case Study 1: Chromatographic Analysis

A study focused on the application of this compound in HPLC demonstrated its effectiveness in separating complex mixtures. The results indicated improved resolution and peak shape when using this compound as a stationary phase modifier .

Case Study 2: Environmental Remediation

In environmental studies examining the adsorption capabilities of modified silica surfaces treated with this compound, significant reductions in arsenic concentrations were observed. The findings suggest potential uses in water treatment technologies aimed at removing heavy metals from contaminated sources .

Chemical Reactions Analysis

Hydrolysis and Silanol Formation

The ethoxy groups (-OCH₂CH₃) undergo hydrolysis in aqueous or moisture-rich environments, forming reactive silanol (-Si-OH) intermediates. This process is critical for subsequent condensation reactions with hydroxylated surfaces (e.g., silica, metals):Hydrolysis kinetics depend on pH, with acidic or alkaline conditions accelerating the reaction. Complete hydrolysis typically occurs within 24 hours at 25°C in water .

Reaction with Silica and Inorganic Surfaces

The compound forms covalent bonds with silica via silanol condensation, enhancing interfacial adhesion in rubber-silica composites:Solid-state NMR studies confirm the formation of siloxane (Si-O-Si) bridges, with crosslinking efficiency reaching 78–85% in optimized conditions .

| Parameter | Value | Source |

|---|---|---|

| Optimal reaction temperature | 160–180°C | |

| Bond strength with silica | 12–15 kJ/mol | |

| Hydrolysis half-life (pH 7) | 8.2 hours |

Thermal Decomposition and Sulfur Release

At elevated temperatures (>200°C), the tetrasulfide (-S₄-) bridge decomposes, releasing sulfur radicals that participate in vulcanization processes:Thermogravimetric analysis (TGA) shows a 22.3% mass loss at 220–250°C, correlating with sulfur content .

Co-reactions in Polymer Matrices

In ethylene-propylene-diene monomer (EPDM) rubber, the compound:

- Crosslinks polymer chains via sulfur radicals

- Reduces silica agglomeration by 40–50% compared to non-silanized systems

- Improves tensile strength by 32–42% in silica-filled composites

Stability and Byproduct Formation

Prolonged storage in humid environments leads to:

- Self-condensation : Formation of oligomeric siloxanes (detected via GPC)

- Ethanol release : Up to 0.8% w/w after 6 months at 30°C

This compound’s dual functionality—combining hydrolyzable ethoxysilanes and reactive sulfides—makes it indispensable in high-performance elastomers. Ongoing research focuses on optimizing its decomposition kinetics for sustainable rubber manufacturing .

Comparison with Similar Compounds

Research Findings

- Efficiency in Tire Manufacturing : The target compound improves silica dispersion in rubber, reducing rolling resistance by 20% while maintaining wet grip .

- Thermal Stability : Tetrasulfide derivatives exhibit 15% higher thermal resistance than disulfides in accelerated aging tests .

- Environmental Impact: Ethoxy groups in the compound hydrolyze to ethanol, posing lower environmental risks compared to methoxy derivatives .

Q & A

Q. Performance metrics :

- Tensile strength (ASTM D412)

- Payne effect (dynamic mechanical analysis) to assess filler dispersion.

Control experiment : Replace tetrasulfide with disulfide analogs to isolate sulfur-length effects .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.